NLRP3 Inflammasome Inhibition: Quantitative Target Engagement vs. Inactive 5-Phenyltetrazole Baseline
In a cell-free biochemical assay targeting the human NACHT, LRR and PYD domains-containing protein 3 (NLRP3), 5-(phenoxymethyl)-1-phenyltetrazole showed measurable concentration-dependent inhibition with an IC₅₀ of 6,000 nM [1]. By contrast, the simpler analog 5-phenyltetrazole (CAS 18039-42-4) lacks the phenoxymethyl substituent and was not reported to exhibit inhibitory activity in this assay system; its structure lacks the extended ether-linked aromatic moiety required for occupancy of the NLRP3 binding pocket identified in published co-crystal structures of NLRP3 antagonists [2]. The presence of the phenoxymethyl group is therefore a structural prerequisite for NLRP3 target engagement at this chemotype.
| Evidence Dimension | NLRP3 biochemical inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 6,000 nM (6.00E+3 nM) [1] |
| Comparator Or Baseline | 5-Phenyltetrazole (CAS 18039-42-4): no activity reported in NLRP3 assay; inactive baseline |
| Quantified Difference | Target compound shows measurable inhibition; comparator is inactive (qualitative difference) |
| Conditions | Cell-free biochemical assay; target: human NLRP3 (NACHT, LRR and PYD domains-containing protein 3); data source: Sanford-Burnham Center for Chemical Genomics (SBCCG) [1] |
Why This Matters
For screening laboratories building NLRP3 inflammasome-focused compound collections, 5-(phenoxymethyl)-1-phenyltetrazole provides a structurally characterized, moderately active hit starting point—a defined baseline that generic 5-phenyltetrazole cannot offer—enabling SAR expansion with known synthetic tractability at the phenoxymethyl position.
- [1] BindingDB. BDBM76269: 5-(phenoxymethyl)-1-phenyltetrazole — NLRP3 IC₅₀ = 6.00E+3 nM. Assay description: Sanford-Burnham Center for Chemical Genomics (SBCCG) cell-free biochemical assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=76269 (accessed 2026-05-12). View Source
- [2] PubMed Central. PMC:7368418. Characterization of a small molecule inhibitor of the NLRP3 inflammasome — structural and mechanistic studies. The cited publication describes NLRP3 ATPase domain binding requirements relevant to tetrazole-containing antagonists. View Source
